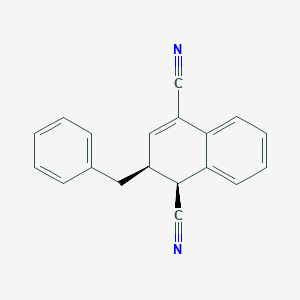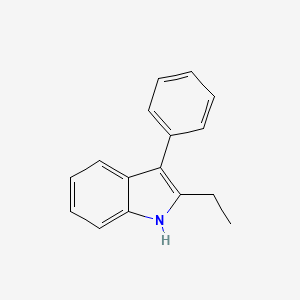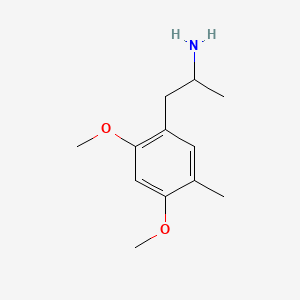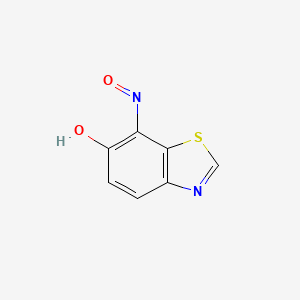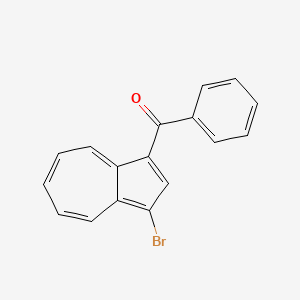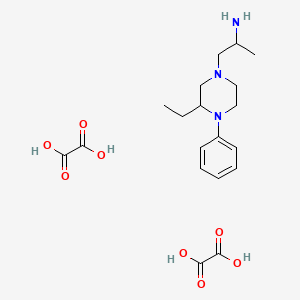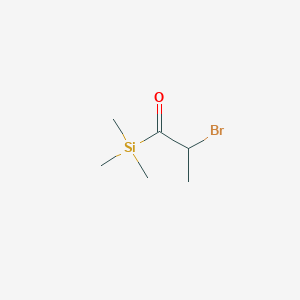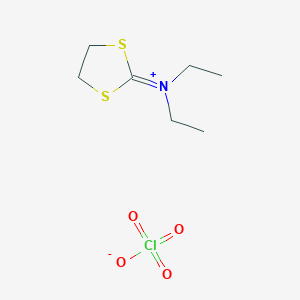
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate is a chemical compound with the molecular formula C7H14NS2ClO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate typically involves the reaction of N,N-diethyl-1,3-dithiolan-2-iminium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction scheme is as follows:
N,N-Diethyl-1,3-dithiolan-2-iminium chloride+Perchloric acid→N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iminium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electrical or optical properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate involves its interaction with molecular targets through its iminium and dithiolan groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-dithiolan-2-iminium perchlorate
- N,N-Diethyl-1,3-dithiolan-2-iminium chloride
- N,N-Diethyl-1,3-dithiolan-2-iminium bromide
Uniqueness
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical and physical properties compared to its chloride or bromide counterparts. This uniqueness makes it valuable in specific applications where the perchlorate anion’s properties are advantageous.
Properties
CAS No. |
75761-17-0 |
|---|---|
Molecular Formula |
C7H14ClNO4S2 |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
1,3-dithiolan-2-ylidene(diethyl)azanium;perchlorate |
InChI |
InChI=1S/C7H14NS2.ClHO4/c1-3-8(4-2)7-9-5-6-10-7;2-1(3,4)5/h3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DMVUITIWQSUKRD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C1SCCS1)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
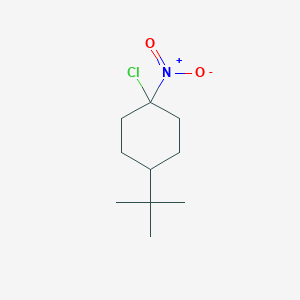
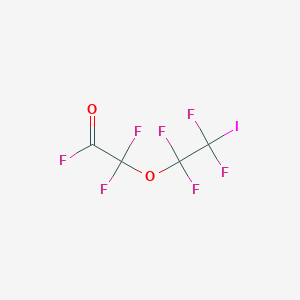
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)


